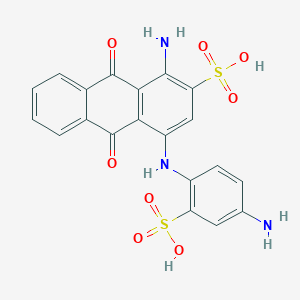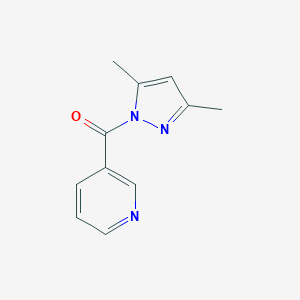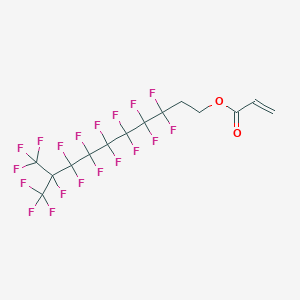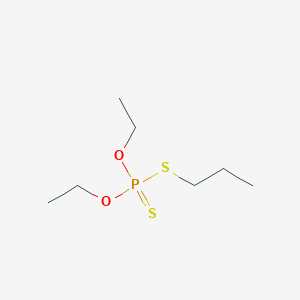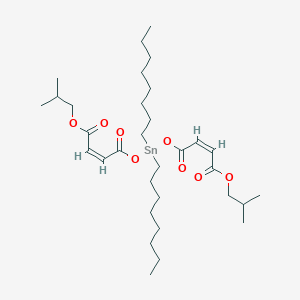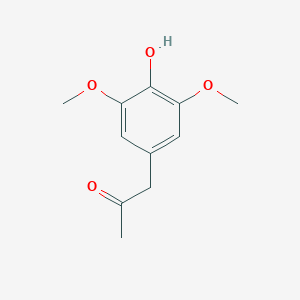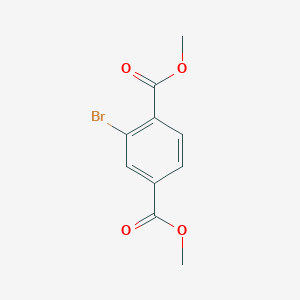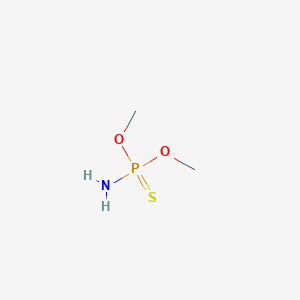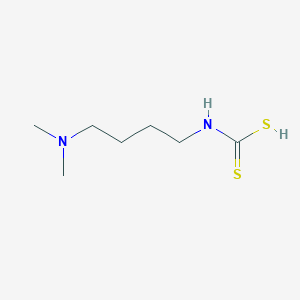
Carbamic acid, N-(4-(dimethylamino)butyl)dithio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Dithiothreitol (DTT), which is a reducing agent commonly used in biochemistry and molecular biology experiments.
作用机制
The mechanism of action of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- involves the reduction of disulfide bonds in proteins. DTT reacts with the disulfide bond, resulting in the formation of two thiol groups. This reaction breaks the disulfide bond, denaturing and unfolding the protein. The thiol groups can then react with other disulfide bonds or with other thiol groups, forming new disulfide bonds. This process can help to stabilize the protein or facilitate the purification process.
生化和生理效应
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has various biochemical and physiological effects. It can reduce disulfide bonds in proteins, which can denature and unfold the protein. This can help to facilitate the study of protein structure and function. Additionally, DTT can reduce oxidized glutathione, which is an important antioxidant in cells. This can help to protect cells from oxidative stress and damage.
实验室实验的优点和局限性
The use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in lab experiments has various advantages and limitations. One advantage is that it is a relatively simple and inexpensive reducing agent that can be used in a variety of experiments. Additionally, DTT can reduce disulfide bonds in proteins, which can help to denature and unfold the protein, making it easier to study. However, one limitation is that DTT can be toxic at high concentrations, which can affect the results of the experiment. Additionally, DTT can react with other chemicals in the experiment, which can affect the outcome.
未来方向
There are various future directions for the use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in scientific research. One direction is the development of new reducing agents that are more effective and less toxic than DTT. Additionally, the use of DTT in the study of protein structure and function can be expanded to include more complex proteins and protein interactions. Furthermore, the use of DTT in the purification process can be optimized to improve the yield and purity of the protein. Overall, Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has significant potential for use in scientific research, and future studies will undoubtedly uncover new applications and uses for this compound.
Conclusion:
In conclusion, Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is a chemical compound that has various applications in scientific research. It is commonly used as a reducing agent in biochemistry and molecular biology experiments. The synthesis method of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is relatively simple, and the compound has various advantages and limitations for use in lab experiments. The future directions for the use of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- in scientific research are vast, and this compound has significant potential for use in a variety of fields.
合成方法
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- can be synthesized by the reaction of thioctic acid with 4-dimethylaminobutylamine. This reaction results in the formation of DTT, which is a white crystalline powder that is soluble in water and alcohols. The synthesis method of Carbamic acid, N-(4-(dimethylamino)butyl)dithio- is relatively simple and can be performed in a laboratory setting.
科学研究应用
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- has various applications in scientific research. It is commonly used as a reducing agent in biochemistry and molecular biology experiments. DTT can reduce disulfide bonds in proteins, which can help to denature and unfold the protein, making it easier to study. It is also used to reduce protein disulfide bonds during the purification process. Additionally, DTT can be used to reduce oxidized glutathione, which is an important antioxidant in cells.
属性
CAS 编号 |
18997-68-7 |
|---|---|
产品名称 |
Carbamic acid, N-(4-(dimethylamino)butyl)dithio- |
分子式 |
C7H16N2S2 |
分子量 |
192.4 g/mol |
IUPAC 名称 |
4-(dimethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C7H16N2S2/c1-9(2)6-4-3-5-8-7(10)11/h3-6H2,1-2H3,(H2,8,10,11) |
InChI 键 |
DCHCGJGEXGQXPE-UHFFFAOYSA-N |
手性 SMILES |
CN(C)CCCCN=C(S)S |
SMILES |
CN(C)CCCCNC(=S)S |
规范 SMILES |
CN(C)CCCCNC(=S)S |
其他 CAS 编号 |
18997-68-7 |
同义词 |
N-[4-(Dimethylamino)butyl]carbamodithioic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



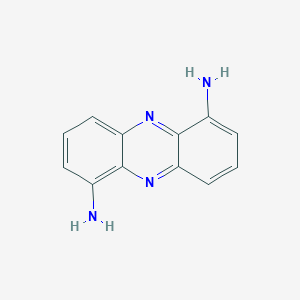
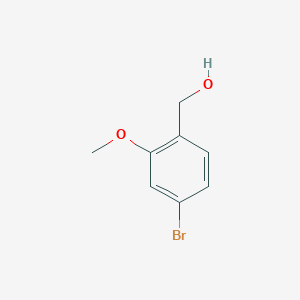
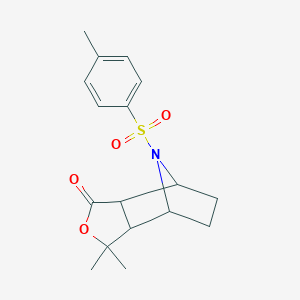
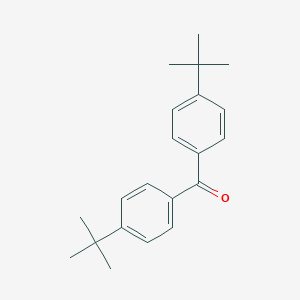
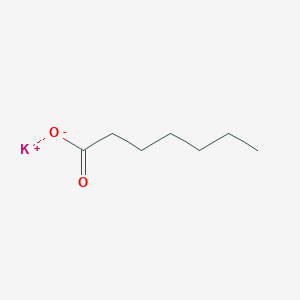
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
